N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide
Overview
Description
“N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide” is a chemical compound with the molecular formula C18H16N6O . It belongs to the class of naphthalenes . Pyrazolo[3,4-d]pyrimidines, a related class of compounds, have shown promising anticancer activity .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidines involves various reactions . For instance, one method involves the use of guanidine HCl and sodium in methanol, followed by the addition of a compound . Another method involves the use of 5-Bromo-1H-pyrazolo and N-iodosuccinimide dissolved in DMF, heated at 60°C .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1C2=C (C=N1)C (=NC=N2)NNC (=O)CC3=CC=CC4=CC=CC=C43 .Scientific Research Applications
Synthesis of Pyrazolo Pyridines
This compound is used in the synthesis of Pyrazolo Pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation . This process involves the application of Metal-Organic Frameworks with Sulfonic Acid Tags .
EGFR-TK Inhibitors
New pyrazolo [3,4-d]pyrimidine derivatives, including this compound, have been designed and synthesized as EGFR-TK inhibitors . These inhibitors have potential anti-proliferative activity and P-glycoprotein inhibition .
Anti-Proliferative Activity
The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
Enzymatic Assessment
The enzymatic assessment of the most active derivatives against EGFR tyrosine kinase showed significant inhibitory activities .
P-glycoprotein Inhibition
The quantitative real-time PCR for the P-glycoprotein effect of compounds was examined and illustrated the ability to inhibit the P-glycoprotein .
Mechanistic Study
A mechanistic study using reversal activity in MDA-MB-468 cell line revealed the effect of both compounds cytotoxicity against DOX/MDA-MB-468 .
Induction of Cell Cycle Arrest
One of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line .
Apoptotic Cells Increase
The same compound also increased the percentage of apoptotic cells in a time-dependent manner .
Future Directions
To overcome the poor water solubility of related pyrazolo[3,4-d]pyrimidines, research has been conducted on developing albumin nanoparticles and liposomes for these compounds . This could potentially be a future direction for “N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide” as well.
properties
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-naphthalen-1-ylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-18-15(10-21-24)17(19-11-20-18)23-22-16(25)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10-11H,9H2,1H3,(H,22,25)(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCOAVSXMZFRMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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